molecular formula C9H18N2O B8638465 N,N-diethyl-3-pyrrolidinecarboxamide

N,N-diethyl-3-pyrrolidinecarboxamide

Cat. No. B8638465
M. Wt: 170.25 g/mol
InChI Key: OSJGEWADJWXNIF-UHFFFAOYSA-N
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Patent
US09340499B2

Procedure details

The compound prepared in Example 31 (556 mg) was dissolved in ethanol (10 mL) and ethyl acetate (20 mL) and added with 5% palladium carbon (100 mg) and the reaction solution was stirred under a hydrogen atmosphere at room temperature for 8 hours. The reaction solution was filtered with celite and the solvent was distilled off to give the titled compound having the following physical properties. The resulting titled compound was used for the next reaction without further purification.
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:21][CH3:22])[C:4]([CH:6]1[CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7]1)=[O:5])[CH3:2].C(OCC)(=O)C>C(O)C.[C].[Pd]>[CH2:21]([N:3]([CH2:1][CH3:2])[C:4]([CH:6]1[CH2:10][CH2:9][NH:8][CH2:7]1)=[O:5])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
556 mg
Type
reactant
Smiles
C(C)N(C(=O)C1CN(CC1)C(=O)OCC1=CC=CC=C1)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred under a hydrogen atmosphere at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)N(C(=O)C1CNCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.